3-(((Allyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a chlorophenyl group, a propanoic acid moiety, and an allyloxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a series of reactions to introduce the necessary functional groups.
Formation of Intermediate: The 4-chlorobenzaldehyde is first converted to 4-chlorophenylacetic acid through a Grignard reaction followed by oxidation.
Introduction of Allyloxycarbonyl Group: The intermediate 4-chlorophenylacetic acid is then reacted with allyl chloroformate in the presence of a base to introduce the allyloxycarbonyl group.
Formation of Final Product: The final step involves the reaction of the intermediate with propanoic acid under appropriate conditions to yield 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-{[(methoxycarbonyl)amino}propanoic acid
- 3-(4-chlorophenyl)-3-{[(ethoxycarbonyl)amino}propanoic acid
- 3-(4-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
Uniqueness
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is unique due to the presence of the allyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H14ClNO4 |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14ClNO4/c1-2-7-19-13(18)15-11(8-12(16)17)9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
InChI Key |
KHBNBHYXZVXAGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.